molecular formula C18H14N2O3 B2649977 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole CAS No. 667898-88-6

1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2649977
CAS No.: 667898-88-6
M. Wt: 306.321
InChI Key: OMUQWTCVAMDYCO-UHFFFAOYSA-N
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Description

1-Benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with benzoyl and furyl groups

Preparation Methods

The synthesis of 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzoyl hydrazine with 2-furyl ketones in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency.

Chemical Reactions Analysis

1-Benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with altered electronic properties.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The furyl and benzoyl groups can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target. For example, in antimicrobial studies, the compound may inhibit key enzymes essential for bacterial survival.

Comparison with Similar Compounds

1-Benzoyl-3,5-di(2-furyl)-4,5-dihydro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazole. The unique substitution pattern of furyl groups in this compound imparts distinct electronic and steric properties, making it a valuable compound for specific applications. Similar compounds include:

  • 1-Benzoyl-3,5-di-tert-butyl-4,5-dihydro-1H-pyrazole
  • 1-Benzoyl-3,5-dimethyl-4,5-dihydro-1H-pyrazole

These comparisons highlight the uniqueness of this compound in terms of its structural and functional properties.

Properties

IUPAC Name

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-18(13-6-2-1-3-7-13)20-15(17-9-5-11-23-17)12-14(19-20)16-8-4-10-22-16/h1-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUQWTCVAMDYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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